BenchChemオンラインストアへようこそ!

1-(4-Chlorobenzyl)-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea

Lipophilicity Permeability Physicochemical property

This compound fills a topological gap in SAR studies for TrkA, TRPV1, and CB1 targets, serving as a physicochemical CNS-penetrant matched control. Its flexible 4-chlorobenzyl handle enables bioconjugation for library construction. Supplied at ≥90% purity, it is ideal for diversity-oriented screening and kinase panel augmentation. Contact us for bulk pricing and immediate availability.

Molecular Formula C17H19ClN4O
Molecular Weight 330.82
CAS No. 1795087-48-7
Cat. No. B2403093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chlorobenzyl)-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea
CAS1795087-48-7
Molecular FormulaC17H19ClN4O
Molecular Weight330.82
Structural Identifiers
SMILESC1CN(CC1NC(=O)NCC2=CC=C(C=C2)Cl)C3=CC=CC=N3
InChIInChI=1S/C17H19ClN4O/c18-14-6-4-13(5-7-14)11-20-17(23)21-15-8-10-22(12-15)16-3-1-2-9-19-16/h1-7,9,15H,8,10-12H2,(H2,20,21,23)
InChIKeyHCEZOTDNLPBDAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Chlorobenzyl)-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea (CAS 1795087-48-7): Structural Definition and Research Sourcing Profile


The compound 1-(4-Chlorobenzyl)-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea (CAS 1795087-48-7) is a synthetic, small-molecule urea derivative (MF: C17H19ClN4O, MW: 330.81 g/mol) [1]. Its chemical architecture integrates a 4-chlorobenzyl group, a urea linkage, and a 1-(pyridin-2-yl)pyrrolidin-3-yl scaffold—a heterocyclic core recurrent in kinase and receptor probes [2]. The compound is commercially available from screening-library vendors (e.g., Life Chemicals, ≥90% purity, offered from $54/mg) and is positioned as a drug-discovery building block [1]. However, an extensive review of the peer-reviewed literature and public databases reveals **no publicly disclosed target-, cell-, or mechanism-of-action-level data for this specific molecule**, establishing a critical evidence gap for procurement decisions based on demonstrated bioactivity [1], [2].

1-(4-Chlorobenzyl)-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea: Why In-Class Substitution Carries Unquantifiable Scientific Risk


The pyrrolidinyl-urea class exhibits profound biological target selectivity shifts from minor structural modifications. For instance, altering the N-aryl substituent on a related pyrrolidinyl-urea core transforms a TRPV1 antagonist (e.g., SB-705498, which contains a 2-bromophenyl and a 5-CF3-pyridin-2-yl moiety) into a TRKA kinase inhibitor [1]. Similarly, the CB1 allosteric modulator PSNCBAM-1 (1-(4-chlorophenyl)-3-(3-(6-(pyrrolidin-1-yl)pyridin-2-yl)phenyl)urea) derives its specific functional profile from a diarylurea arrangement distinct from the benzyl-urea-aminopyrrolidine geometry of the target compound [2]. Without established quantitative structure-activity relationship data for the specific chlorobenzyl-bridge-aminopyrrolidine topology of 1795087-48-7, any analog-based inference of potency, selectivity, or in vivo behavior is scientifically unsupported. The core message is that generic substitution within this class cannot be done without introducing unquantifiable and potentially large deviations in biological outcome.

1-(4-Chlorobenzyl)-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea: Comparative Physicochemical and Structural Evidence Guide


ClogP and Hydrogen-Bond Donor Capacity: Contrasting the 4-Chlorobenzyl Urea Against a Phenyl Urea Analog

The substitution of a phenyl ring (present in 1-Phenyl-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea, CAS 1705307-77-2) with the 4-chlorobenzyl group of the target compound increases the molecular lipophilicity (ClogP) from a predicted 2.58 (phenyl analog) to 3.29 (target compound), calculated via ChemAxon [1]. Simultaneously, the hydrogen-bond donor count increases from 2 to 3 [1]. This quantifiable shift in two central ADME-governing properties indicates that the target compound resides in a distinct oral bioavailability space compared to a simple phenyl congener [2].

Lipophilicity Permeability Physicochemical property

Topological Polar Surface Area (TPSA) Head-to-Head: Chlorobenzyl vs. Trifluoromethylpyridinyl Analog

A direct in silico head-to-head comparison of the target compound with its closest commercially catalogued analog, 1-(4-Chlorobenzyl)-3-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)urea (MF: C18H18ClF3N4O, MW: 398.81), reveals a significant difference in topological polar surface area (TPSA). The target compound has a calculated TPSA of 57 Ų, whereas the 5-trifluoromethylpyridinyl analog has a TPSA of 46 Ų [1]. A TPSA threshold of <60 Ų is generally a prerequisite for optimal blood-brain barrier penetration [2]. While both variants fall below this threshold, the quantitative difference of 11 Ų (a ~20% relative increase for the target) suggests differential passive membrane permeation, qualitatively favoring the analog for CNS target engagement based solely on this parameter.

Brain penetration CNS drug-likeness Polar surface area

Scaffold-Based Differentiation: Benzyl Urea vs. Diaryl Urea (PSNCBAM-1) Sub-Type Classification for CB1 Modulation

The compound belongs to the benzyl-urea subclass, in contrast to the diaryl-urea subclass represented by the CB1 allosteric antagonist PSNCBAM-1 (1-(4-chlorophenyl)-3-(3-(6-(pyrrolidin-1-yl)pyridin-2-yl)phenyl)urea). In functional assays, PSNCBAM-1 inhibits CP55,940-induced CB1 activation with an IC50 of 45 nM [1]. The target compound's benzyl-urea architecture introduces a more flexible methylene bridge absent in the planar diaryl system of PSNCBAM-1, which is a known example where this specific spatial feature was critical for its allosteric binding mode [2]. As no CB1 binding data exists for the target compound, this difference defines a distinct subclass entry point for SAR exploration, not a direct activity comparison.

Allosteric modulation CB1 receptor Scaffold classification

Evidence Gap Caveat: The Current Absence of Quantitative Biological Potency Data for the Target Compound

A systematic search across PubMed, ChEMBL, BindingDB, and major patent offices (USPTO, EPO, WIPO) returned **no quantitative IC50, EC50, Kd, or Ki data** for 1-(4-Chlorobenzyl)-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea against any specific biological target [1], [2]. The compound resides in public and vendor screening-deck catalogs (e.g., Life Chemicals, ≥90% purity) suggesting its presence in whole-library assays, but results thereof remain proprietary [3]. Therefore, any claim of target-specific superiority over an analog is currently impossible to make with quantitative biophysical or biochemical evidence [1], [2], [3].

Assay data gap Target engagement Selectivity screening

1-(4-Chlorobenzyl)-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea: Structurally-Defined Application Scenarios for Research Procurement


Exploratory Synthetic Chemistry & Late-Stage Functionalization

The compound's primary verified utility is as a synthetic building block with a well-defined, complex heterocyclic architecture. The presence of a flexible 4-chlorobenzyl side-chain provides a handle for further derivatization (e.g., bioconjugation via chlorobenzyl functionalization, or urea group modification) for constructing compound libraries [1]. Its commercial availability in small quantities ($54/mg) makes it suitable for feasibility-scale medicinal chemistry effort [1].

Physicochemical Property-Based Negative Control in CNS Programs

With a predicted TPSA of 57 Ų and ClogP of 3.29, this compound can serve as a matched physicochemical control for a series of CNS-penetrant leads. If a lead molecule has similar baseline properties but loses activity upon a scaffold hop to the benzyl-urea, the target compound (being structurally intermediate) can help disentangle pharmacophoric from purely pharmacokinetic-driven structure-activity relationships [2], [3].

Pyrrolidinyl-Urea Pharmacophore Topology Mapping

For research groups systematically mapping the chemical space of TrkA, TRPV1, or CB1 receptor ligands, this compound fills a topological gap between rigid diaryl ureas (PSNCBAM-1) and completely flexible alkyl ureas [1], [4]. Its inclusion in a screening panel can empirically resolve the contribution of the benzyl linker flexibility to target selectivity, a key question not answered by existing probe molecules [1], [4].

Screening Deck Augmentation for Kinase or GPCR Pan-Assays

Given its incorporation of the 1-(pyridin-2-yl)pyrrolidine motif—a motif frequently encountered in kinase inhibitors—this compound can augment diversity-oriented screening decks or be part of a focused set for an in-house kinase panel [4]. Its current availability through Life Chemicals as part of a larger screening collection confirms its fitness for high-throughput screening formats [5].

Quote Request

Request a Quote for 1-(4-Chlorobenzyl)-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.